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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on utilizing Olgotrelvir, a dual inhibitor of SARS-CoV-2 main

protease (Mpro) and human cathepsin L, particularly in the context of emerging viral variants.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Olgotrelvir?

A1: Olgotrelvir is a prodrug that is converted to its active form, AC1115, in the body. AC1115

exhibits a dual mechanism of action: it inhibits the SARS-CoV-2 main protease (Mpro or

3CLpro), an enzyme essential for viral replication, and it also inhibits human cathepsin L, a

host protease that facilitates viral entry into cells.[1][2][3][4] This dual-action provides a two-

pronged attack on the virus.

Q2: Against which SARS-CoV-2 variants has Olgotrelvir shown activity?

A2: Olgotrelvir has demonstrated in vitro activity against a range of SARS-CoV-2 variants,

including the original WA-1 strain, Alpha, Beta, Delta, Gamma, Lambda, and Omicron variants.

[3] Importantly, it has also shown potency against Mpro mutants that confer resistance to other

protease inhibitors like nirmatrelvir, such as the E166V mutation.[5]

Q3: How should I adjust my experimental protocols for a new, uncharacterized viral variant?
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A3: When a new variant emerges, it is crucial to re-evaluate the efficacy of Olgotrelvir. The

primary steps involve:

Sequence Analysis: Analyze the genomic sequence of the new variant, specifically focusing

on the Mpro and Spike protein sequences. Mutations in Mpro could potentially affect

Olgotrelvir's binding, while changes in the Spike protein might alter the virus's entry

mechanism, impacting the relevance of cathepsin L inhibition.

In Vitro Susceptibility Testing: Perform cell-based antiviral assays and enzyme inhibition

assays using the new variant or pseudotyped viruses expressing the variant's Spike protein.

This will determine if there is a significant shift in the EC50 or IC50 values.

Resistance Profiling: If reduced susceptibility is observed, consider generating and testing

Mpro mutants corresponding to the mutations found in the new variant to pinpoint the cause

of the potential resistance.

Q4: What are the recommended starting concentrations for in vitro assays?

A4: Based on available data, for cell-based assays using Vero E6 cells, a concentration range

of 0-100 μM is a reasonable starting point.[3] For enzymatic assays, IC50 values for Mpro

inhibition by the active form AC1115 are in the low nanomolar range, so initial concentrations

for these assays should be adjusted accordingly.
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Issue Possible Cause(s) Recommended Solution(s)

High variability in EC50/IC50

values between experiments.

- Inconsistent viral titer.- Cell

passage number and health.-

Instability of Olgotrelvir

(prodrug) or AC1115 (active

form) in media.

- Use a standardized and

freshly titrated viral stock for all

experiments.- Maintain a

consistent cell passage

number and ensure high cell

viability (>95%).- Prepare fresh

solutions of Olgotrelvir or

AC1115 for each experiment.

For longer experiments,

consider refreshing the media

with the compound every 2-3

days.[3]

No significant inhibition of viral

replication observed.

- Incorrect compound used

(Olgotrelvir is a prodrug).- Cell

line does not express sufficient

cathepsin L for the viral entry

inhibition to be a primary

factor.- Emergence of a

resistant viral variant in the

culture.

- Ensure you are using the

active form, AC1115, for

enzymatic assays. For cell-

based assays, confirm that the

cell line can metabolize the

prodrug if that is the intended

experiment.- Use a cell line

known to be relevant for

SARS-CoV-2 infection and

cathepsin L-mediated entry,

such as Vero E6 or

differentiated normal human

bronchial epithelial cells.-

Sequence the viral RNA from

the culture to check for

mutations in the Mpro gene.

Difficulty in reproducing

pseudovirus entry assay

results.

- Low pseudovirus titer.-

Inefficient transduction of the

target cell line.- Variation in the

expression of ACE2 and

TMPRSS2 in the target cells.

- Optimize pseudovirus

production to ensure a high

titer.- Use a highly transducible

cell line that stably expresses

ACE2 and TMPRSS2.-

Consider using a lentiviral

system to create a stable cell
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line with consistent receptor

expression.

Quantitative Data Summary
Table 1: In Vitro Efficacy of Olgotrelvir's Active Form (AC1115) Against Various SARS-CoV-2

Variants

Viral
Variant/Target

Assay Type
Cell
Line/System

IC50/EC50 Reference

WA-1 Mpro
Enzymatic

Inhibition
- 2.7 nM

Omicron Mpro
Enzymatic

Inhibition
- 14.3 nM

Human

Cathepsin L

Enzymatic

Inhibition
- 27.4 pM

WA-1
Cell-based

Antiviral
Vero E6 ~1 µM

Alpha, Beta,

Delta, Gamma,

Lambda

Cell-based

Antiviral
Vero E6 0.28 - 4.26 µM [3]

Omicron BA.5
Cell-based

Antiviral
Vero E6 ~0.8 µM

Omicron BA.5
Cell-based

Antiviral

Differentiated

NHBE
< 41 nM

Pseudovirus

(Spike-mediated

entry)

Viral Entry Assay - 54.5 - 81.4 nM

Detailed Experimental Protocols
Mpro Inhibition Assay (FRET-based)
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This protocol is adapted from a general FRET-based assay for SARS-CoV-2 Mpro inhibitors.

Materials:

Recombinant SARS-CoV-2 Mpro

FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

AC1115 (active form of Olgotrelvir)

384-well black plates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of AC1115 in the assay buffer.

In a 384-well plate, add 5 µL of the AC1115 dilution to each well. Include wells with buffer

only as a negative control and wells with a known Mpro inhibitor as a positive control.

Add 10 µL of recombinant Mpro (final concentration ~50 nM) to each well.

Incubate the plate at room temperature for 30 minutes.

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM) to

each well.

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute

for 30-60 minutes.

Calculate the initial reaction rates and determine the IC50 value by plotting the percent

inhibition against the log of the AC1115 concentration.

Cell-Based Antiviral Activity Assay (EC50 Determination)
Materials:
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Vero E6 cells

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

SARS-CoV-2 viral stock (known titer)

Olgotrelvir

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay or similar

Procedure:

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate

overnight.

Prepare a serial dilution of Olgotrelvir in culture media.

Remove the old media from the cells and add 100 µL of the Olgotrelvir dilutions to the

respective wells.

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of

0.01.

Incubate the plate for 48-72 hours.

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's

instructions.

Calculate the EC50 value by plotting the percentage of cell viability against the log of the

Olgotrelvir concentration.

Visualizations
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Caption: Dual mechanism of action of Olgotrelvir.
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Caption: Workflow for evaluating Olgotrelvir against new viral variants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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